N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a combination of furan, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyridine Sulfonamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrothiazoles and related compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-2-sulfonamide
- N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-4-sulfonamide
- N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzene-1-sulfonamide
Uniqueness
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide is unique due to its specific combination of furan, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDHIWROLTUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.